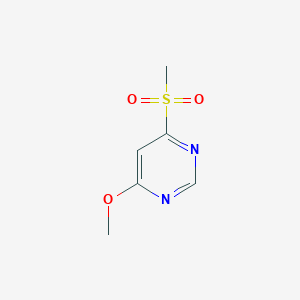

4-(trifluoromethyl)-1,3-thiazole-2-carboximidamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Catalysis and Polymerization

A noteworthy application of thiazolyl substituted carboximidamides involves their use as ligands for Zn(II) and Cu(II) complexation. Specifically, analogous Zn(II) complexes have demonstrated intrinsic catalytic activity in the copolymerization of cyclohexene oxide and carbon dioxide, yielding polycarbonates with notable molecular weights and minimal polyether contamination. This highlights the potential of such complexes in green chemistry and polymer synthesis (Walther et al., 2006).

Synthesis of Novel Compounds

The molecule has inspired the synthesis of novel compounds such as N-(4-phenylthiazol-2-yl)-substituted benzo[d]thiazole- and thiazolopyridine- derivatives, driven by structures reminiscent of marine topsentines and nortopsentines. This synthetic endeavor showcases the versatility of thiazolyl carboximidamides in generating diverse chemical structures for potential applications in medicinal chemistry and drug discovery (Deau et al., 2014).

Antiproliferative Activity

Thiazolyl substituted compounds, including those with 4-trifluoromethyl substituents, have been investigated for their human neutrophil elastase (HNE) inhibitory activity and antiproliferative effects against cancer cell lines. Certain compounds demonstrated significant inhibitory potency and stability, suggesting their therapeutic potential in cancer treatment (Donarska et al., 2022).

Anti-bacterial Activities

Thiazole compounds containing ether structures have shown notable antibacterial activities, especially against certain fungi, indicating their potential as fungicidal agents. This application underscores the relevance of thiazolyl carboximidamides in developing new antimicrobial agents (Li-ga, 2015).

Structural and Conformational Studies

The synthesis and analysis of 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole derivatives have provided insights into their structural and conformational properties. These studies, supported by various spectroscopic methods and computational calculations, facilitate a deeper understanding of the molecular behavior of such compounds, relevant for material science and chemical engineering (Buceta et al., 2004).

Antimicrobial Agents Targeting GlcN-6-P Synthase

Novel 2-Amino-4-Methylthiazole analogs have been developed with the aim of combating bacterial and fungal infections through the inhibition of GlcN-6-P Synthase. These compounds exhibited significant antimicrobial activity with minimal toxicity to mammalian cells, highlighting their potential as selective antimicrobial agents (Omar et al., 2020).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(trifluoromethyl)-1,3-thiazole-2-carboximidamide hydrochloride involves the reaction of 2-amino-4-(trifluoromethyl)thiazole with cyanogen chloride followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "2-amino-4-(trifluoromethyl)thiazole", "cyanogen chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-amino-4-(trifluoromethyl)thiazole is reacted with cyanogen chloride in the presence of a suitable solvent such as dichloromethane or chloroform.", "Step 2: The resulting product is hydrolyzed using a strong base such as sodium hydroxide to yield 4-(trifluoromethyl)thiazole-2-carboxamidine.", "Step 3: The product from step 2 is then reacted with hydrochloric acid to yield the final product, 4-(trifluoromethyl)-1,3-thiazole-2-carboximidamide hydrochloride." ] } | |

CAS番号 |

1251166-15-0 |

製品名 |

4-(trifluoromethyl)-1,3-thiazole-2-carboximidamide hydrochloride |

分子式 |

C5H5ClF3N3S |

分子量 |

231.6 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。